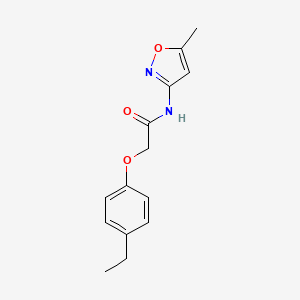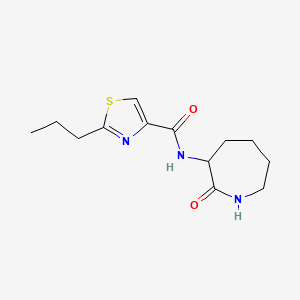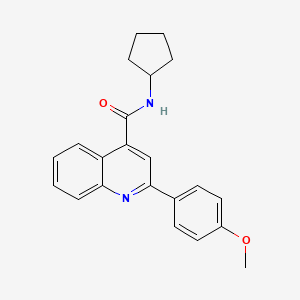![molecular formula C22H20FN3O3 B5626483 N-{[5-(4-fluorophenyl)-2-furyl]methyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5626483.png)
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic molecules characterized by the presence of a pyrrolidine ring, a fluorophenyl group, and a furanyl group. These structural elements suggest that the compound could exhibit interesting chemical and physical properties, making it relevant for various scientific investigations.
Synthesis Analysis
Synthesis of complex organic molecules like this typically involves multi-step reactions, starting from simpler precursors. A related study by Jayarajan et al. (2019) discusses the water-mediated synthesis of compounds through a three-component reaction involving malonamide, aldehyde, and malononitrile in the presence of a base at room temperature. Such methodologies might be applicable to the synthesis of the compound , given the structural similarities (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms within the molecule and its electronic structure, which are critical for understanding its reactivity and interaction with biological targets. For instance, the study by Banerjee et al. (2002) on a solvated pyrrolidine-2-carboxamide derivative highlights the use of X-ray analysis and computational methods to determine molecular conformation (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by their functional groups. The presence of a pyrrolidine ring, fluorophenyl, and furanyl groups suggests potential reactivity towards nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Studies like those conducted by Dyachenko et al. (2008) on the synthesis and alkylation of similar molecules provide insights into the chemical reactivity and potential applications of these compounds (Dyachenko et al., 2008).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystal structure, are crucial for their application in drug development and material science. The study by Qin et al. (2019) on the synthesis, crystal structure, and DFT study of a related compound provides valuable data on these aspects, which could be extrapolated to understand the physical properties of the compound of interest (Qin et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, can be inferred from studies on similar compounds. Research by Moreno-Fuquen et al. (2021) on the synthesis, structural studies, and molecular docking of a compound designed against chronic myeloid leukemia highlights the relevance of structural analysis for predicting bioactivity (Moreno-Fuquen et al., 2021).
Propiedades
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-18-5-3-16(4-6-18)20-8-7-19(29-20)12-25-22(28)17-10-21(27)26(14-17)13-15-2-1-9-24-11-15/h1-9,11,17H,10,12-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBGUAZZPLPHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)NCC3=CC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[4-(2,4-difluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5626422.png)

![3-[4-(4-morpholinyl)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5626443.png)
![N,N,1-trimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5626454.png)
![N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5626455.png)


![1-(1-{2-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5626462.png)
![2,2-dimethyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5626470.png)
![3-chloro-4-[(4-fluorophenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5626476.png)
![3-(4-fluorophenyl)-3-{[3-(1H-pyrazol-1-ylmethyl)benzoyl]amino}propanoic acid](/img/structure/B5626478.png)

![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5626495.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5626505.png)